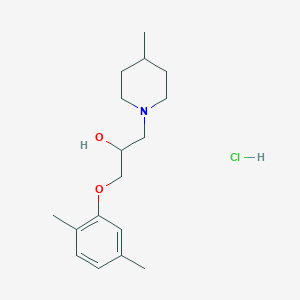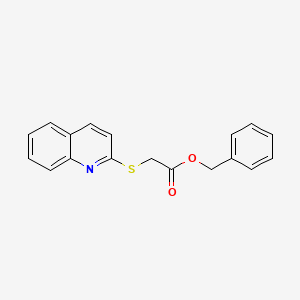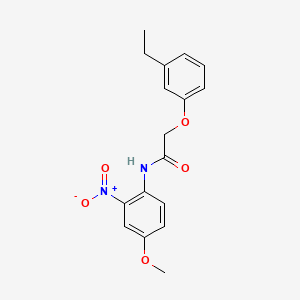
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of compounds known as beta-blockers and has been studied for its effects on the cardiovascular system, as well as its potential use in the treatment of various diseases.
作用機序
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can reduce the workload on the heart and lower blood pressure, leading to improved cardiac function.
Biochemical and physiological effects:
In addition to its effects on the cardiovascular system, 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has also been shown to have a number of other biochemical and physiological effects. Studies have demonstrated that 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its well-established safety profile. 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has been extensively studied in animal models and has been shown to have minimal toxicity and side effects. However, one limitation of using 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its relatively low potency compared to other beta-blockers, which may limit its effectiveness in certain applications.
将来の方向性
There are a number of potential future directions for research on 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of more potent derivatives of 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride that could be used in the treatment of cardiovascular diseases. Another potential direction is the investigation of 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride's effects on other physiological systems, such as the immune system and the nervous system. Additionally, further studies are needed to determine the optimal dosing and administration strategies for 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in clinical settings.
合成法
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenol with 4-methylpiperidine and isopropyl chloroformate. The resulting product can then be converted to the hydrochloride salt form through the addition of hydrochloric acid.
科学的研究の応用
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension and heart failure. Studies have shown that 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can effectively lower blood pressure and improve cardiac function in animal models, making it a promising candidate for further clinical development.
特性
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-6-8-18(9-7-13)11-16(19)12-20-17-10-14(2)4-5-15(17)3;/h4-5,10,13,16,19H,6-9,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGBCVQTTALMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213340.png)
![4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5213341.png)
![1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)



![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5213397.png)
![3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213404.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213405.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)
![3-ethyl-5-(1-methylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B5213416.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5213424.png)